MeOSuc-Ala-Ala-Pro-Val-PNA

Catalog No.
S627394
CAS No.
70967-90-7
M.F
C27H38N6O9
M. Wt
590.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MeOSuc-Ala-Ala-Pro-Val-PNA

CAS Number

70967-90-7

Product Name

MeOSuc-Ala-Ala-Pro-Val-PNA

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

Molecular Formula

C27H38N6O9

Molecular Weight

590.6 g/mol

InChI

InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1

InChI Key

VLVGCNNWNUERRZ-OSAZLGQLSA-N

SMILES

CC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC)NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

AAPV-NA, MeO-Suc-Ala-Ala-Pro-Val-NA, N-methoxysuccinyl-Ala-Ala-Pro-Val-pNA, N-methoxysuccinyl-alanyl-alanyl-prolyl-valine-4-nitroanilide, N-methoxysuccinyl-alanyl-alanyl-prolyl-valine-p-nitroanilide

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC

Substrate for Elastase Activity Assays

MeOSuc-Ala-Ala-Pro-Val-pNA (Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) serves as a specific and soluble substrate for human leukocyte elastase (HLE) []. This property makes it a valuable tool in scientific research for measuring elastase activity in various contexts.

HLE is a serine protease enzyme found in white blood cells and plays a crucial role in the immune system by degrading various components of bacteria and other pathogens []. However, uncontrolled HLE activity can also contribute to tissue damage and various diseases [].

Advantages of MeOSuc-Ala-Ala-Pro-Val-pNA

Compared to other HLE substrates, MeOSuc-Ala-Ala-Pro-Val-pNA offers several advantages:

  • High sensitivity: It is 200-fold more sensitive than the conventional substrate, allowing for the detection of even small amounts of HLE activity [].
  • Solubility: It is highly soluble in water, facilitating its use in various assay conditions [].
  • Specificity: It exhibits minimal cleavage by other proteases, ensuring accurate measurement of HLE activity [].

These characteristics make MeOSuc-Ala-Ala-Pro-Val-pNA a preferred substrate for various HLE activity assays, including:

  • Monitoring HLE activity in cell cultures to study inflammatory processes and potential drug targets [].
  • Assessing HLE levels in biological samples like blood or tissue homogenates to diagnose certain diseases or monitor treatment efficacy [].

Additional Applications

Beyond HLE, MeOSuc-Ala-Ala-Pro-Val-pNA can also serve as a substrate for other enzymes like:

  • Rat leukocyte elastase and porcine pancreatic elastase [].
  • Myeloblastin, an enzyme involved in the development and function of certain white blood cells [].

MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide, commonly referred to as MeOSuc-Ala-Ala-Pro-Val-PNA, is a synthetic peptide substrate specifically designed for the study of serine proteases, particularly neutrophil elastase and proteinase 3. This compound features a sequence of amino acids that facilitates its recognition and cleavage by these enzymes. The inclusion of a chromogenic group, p-nitroanilide, allows for the quantification of enzymatic activity through colorimetric analysis, making it a valuable tool in biochemical research.

MeOSuc-Ala-Ala-Pro-Val-pNA acts as a substrate for elastase. The specific sequence of amino acids (Ala-Ala-Pro-Val) mimics the natural targets of elastase in the body. The enzyme binds to this sequence and cleaves the peptide bond between Ala and Pro. The cleavage releases the pNA moiety, which can be easily detected by its colorimetric properties [, ].

MeOSuc-Ala-Ala-Pro-Val-PNA primarily undergoes hydrolysis reactions catalyzed by serine proteases. The reaction mechanism involves the cleavage of the peptide bond between valine and p-nitroanilide, resulting in the release of p-nitroaniline, which can be detected colorimetrically at an absorbance of 405 nm. The hydrolysis is facilitated under physiological conditions, typically in buffered aqueous solutions at neutral pH .

Types of Reactions

  • Hydrolysis: Catalyzed by neutrophil elastase and proteinase 3.
  • Colorimetric Detection: Measurement of p-nitroaniline concentration.

MeOSuc-Ala-Ala-Pro-Val-PNA exhibits significant biological activity as a substrate for serine proteases. Its specific amino acid sequence enhances its binding affinity to neutrophil elastase and proteinase 3, thus enabling precise measurement of these enzymes' activities. This compound serves as an effective model for studying the biochemical pathways involving these proteases, which play crucial roles in various physiological processes, including inflammation and immune response .

The synthesis of MeOSuc-Ala-Ala-Pro-Val-PNA typically involves solid-phase peptide synthesis (SPPS). This method includes several key steps:

  • Peptide Chain Assembly: Sequential addition of protected amino acids to a resin-bound peptide chain.
  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected to yield the free peptide.
  • Attachment of Chromogenic Group: The chromogenic group, p-nitroanilide, is coupled to the peptide chain through a chemical reaction .

MeOSuc-Ala-Ala-Pro-Val-PNA is widely used in scientific research for:

  • Enzyme Activity Measurement: Serving as a substrate in assays to quantify the activity of neutrophil elastase and proteinase 3.
  • Biochemical Pathway Studies: Investigating the role of serine proteases in various biological processes.
  • Drug Development: Evaluating potential inhibitors or modulators of elastase activity .

Research indicates that MeOSuc-Ala-Ala-Pro-Val-PNA interacts specifically with neutrophil elastase and proteinase 3. These interactions are characterized by the binding of the substrate to the active site of the enzyme, leading to hydrolysis. The unique sequence of amino acids in this compound is critical for its recognition by these enzymes, making it a valuable tool for studying enzyme-substrate dynamics .

Several compounds share structural or functional similarities with MeOSuc-Ala-Ala-Pro-Val-PNA. Below is a comparison highlighting its uniqueness:

Compound NameStructure/FunctionalityUniqueness
MeOSuc-Ala-Ala-Pro-Val-AMCFluorogenic substrate for elastaseMore sensitive detection via fluorescence
N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilideSimilar sequence but lacks methoxylationLess specificity compared to MeOSuc variant
MeOSuc-Trp-Trp-Trp-p-nitroanilideTargets different proteasesBroader application scope

MeOSuc-Ala-Ala-Pro-Val-PNA stands out due to its specific targeting of neutrophil elastase and proteinase 3, making it particularly relevant in studies focused on inflammatory responses .

Real-Time Monitoring of Elastase Activation During NETosis

The chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA has become indispensable for probing the activation dynamics of neutrophil elastase (NE) during NETosis. This tetrapeptide substrate mimics the natural cleavage site of NE, releasing para-nitroaniline (pNA) upon hydrolysis, which generates a measurable absorbance at 405 nm. In PMA-stimulated neutrophils, cytosolic NE activity peaks within 30–60 minutes, as quantified by MeOSuc-Ala-Ala-Pro-Val-pNA hydrolysis rates [1] [2]. This temporal alignment corresponds with the dissociation of NE from the myeloperoxidase (MPO)-containing “azurosome” complex in azurophilic granules, a process triggered by ROS-dependent oxidation [1].

Key studies utilizing this substrate have uncovered two-phase elastase activation during NETosis:

  • Initial granule priming: MPO-generated ROS oxidizes the azurosome complex, releasing active NE into the cytosol [1]. MeOSuc-Ala-Ala-Pro-Val-pNA assays show negligible activity in MPO-deficient neutrophils, confirming MPO’s role in NE activation [1].
  • Nuclear translocation phase: Released NE degrades F-actin to bypass cytoskeletal barriers, enabling its migration to the nucleus. Substrate hydrolysis rates decline during this phase as NE shifts to histone H4 cleavage [1] [5].

Table 1: Kinetic Parameters of MeOSuc-Ala-Ala-Pro-Val-pNA Hydrolysis During NETosis

StimulusVmax (nmol/min/10⁶ cells)Km (μM)Time to Peak Activity (min)
PMA (100 nM)12.4 ± 1.248.745
Candida albicans8.9 ± 0.852.160
Immune complexes6.3 ± 0.661.375

Data derived from [1] [4] highlight stimulus-specific variations in NE activation kinetics, with PMA inducing the most rapid protease mobilization.

Correlation Between Substrate Hydrolysis Rates and Inflammatory Mediator Release

The hydrolysis kinetics of MeOSuc-Ala-Ala-Pro-Val-pNA directly correlate with the secretion profiles of inflammatory mediators, providing a functional readout of neutrophil activation states. In PMA-treated neutrophils, the rate of pNA release (ΔA405/min) exhibits a strong positive correlation (r = 0.89, p < 0.001) with extracellular MPO levels, as measured by ELISA [1] [4]. This relationship stems from MPO’s dual role: it facilitates NE release via azurosome oxidation and is subsequently expelled with NETs.

Notably, the substrate’s hydrolysis velocity also predicts ROS burst magnitude. Pharmacological inhibition of NADPH oxidase (e.g., with DPI) reduces both superoxide production and MeOSuc-Ala-Ala-Pro-Val-pNA cleavage rates by >70%, confirming ROS-dependent protease activation [1] [5]. Conversely, exogenous H2O2 supplementation accelerates substrate hydrolysis in a dose-dependent manner, bypassing NADPH oxidase requirements [1].

Inflammatory Mediator Secretion Relative to NE Activity

NE Activity QuartileMPO (ng/mL)IL-8 (pg/mL)LTB4 (nM)
Q1 (lowest)42 ± 6128 ± 182.1 ± 0.3
Q287 ± 11254 ± 294.8 ± 0.6
Q3163 ± 15417 ± 357.9 ± 1.1
Q4 (highest)298 ± 22685 ± 4712.4 ± 1.8

Data adapted from [1] [4] [5] demonstrate that neutrophils in the highest NE activity quartile secrete 7-fold more MPO and 5-fold more LTB4 than the lowest quartile, underscoring the substrate’s prognostic value for inflammatory output.

Mechanistically, NE amplifies mediator release through:

  • Cytokine processing: NE cleaves pro-IL-1β to its active form, which further upregulates neutrophil recruitment [5].
  • Receptor shedding: Proteolytic shedding of TNF receptors enhances soluble TNF-α bioavailability [4].
  • Vesicle trafficking: Degradation of F-actin networks by NE accelerates the exocytosis of tertiary granules containing MMP-9 and cathelicidins [1] [5].

These pathways create a feedforward loop where NE activity (quantified via MeOSuc-Ala-Ala-Pro-Val-pNA) both reflects and drives inflammatory escalation.

Methoxysuccinyl-alanine-alanine-proline-valine-para-nitroaniline represents a pivotal chromogenic substrate that has revolutionized natural product library screening for elastase inhibitors. This synthetic tetrapeptide substrate demonstrates exceptional specificity for human neutrophil elastase and porcine pancreatic elastase, exhibiting approximately 200-fold enhanced sensitivity compared to conventional substrates [2]. The compound functions through a well-characterized hydrolysis mechanism where elastase cleaves the peptide bond between valine and para-nitroaniline, releasing the chromogenic para-nitroaniline moiety that can be quantitatively measured via spectrophotometric detection at 405 nanometers [3] [4].

The structural architecture of methoxysuccinyl-alanine-alanine-proline-valine-para-nitroaniline incorporates an amino-terminal methoxysuccinyl group, a tetrapeptide sequence optimized for elastase recognition, and a carboxy-terminal para-nitroaniline reporter group. This design enables remarkable substrate specificity, with the valine residue at the P1 position complementing elastase preference for small aliphatic side chains, while the proline residue at P2 provides additional structural constraint that enhances selectivity [5]. Kinetic analysis reveals distinct catalytic efficiency parameters: human leukocyte elastase demonstrates turnover rates of 185,000 to 330,000 per molar per second, while porcine pancreatic elastase exhibits 15,000 per molar per second under optimized buffer conditions .

Natural product library screening utilizing methoxysuccinyl-alanine-alanine-proline-valine-para-nitroaniline has yielded numerous bioactive compounds from diverse biological sources. Marine cyanobacteria have proven particularly productive, with isolation of lyngbyastatins 4 through 7 demonstrating inhibition constants ranging from 23 to 49 nanomolar against porcine pancreatic elastase [6] [7]. These cyclodepsipeptides contain the unusual 3-amino-6-hydroxy-2-piperidone moiety and exhibit remarkable selectivity for elastase over other serine proteases. Similarly, screening of centipede venom glands led to identification of ShSPI, a serine protease inhibitor with an inhibition constant of 12.6 nanomolar and equilibrium dissociation constant of 42 nanomolar against human neutrophil elastase [6].

Fungal sources have contributed significantly to elastase inhibitor discovery through systematic screening programs. Beauveria felina cultures supplemented with suberoylanilide hydroxamic acid yielded four cyclodepsipeptides of the isaridin type: desmethylisaridin C2, isaridin E, isaridin C2, and roseocardin, all demonstrating inhibition constants between 10.0 and 12.0 micromolar against formyl-methionyl-leucyl-phenylalanine-induced elastase release in human neutrophils [7]. These compounds exhibited anti-inflammatory activity without cytotoxicity, as confirmed by lactate dehydrogenase release measurements.

The implementation of methoxysuccinyl-alanine-alanine-proline-valine-para-nitroaniline in high-throughput screening platforms has enabled systematic evaluation of extensive natural product libraries. Chemical array screening utilizing this substrate successfully processed 11,680 compounds, identifying two valuable chemical hits with demonstrated elastase inhibitory activity [8]. The screening methodology incorporates bromochlorophenol blue as a detection enhancer, facilitating visual identification of inhibitory compounds through colorimetric changes from yellow products to blue substrates when enzymatic activity is blocked.

Planktothrix rubescens screening programs utilizing methoxysuccinyl-alanine-alanine-proline-valine-para-nitroaniline substrate identified planktopeptins BL1125, BL843, and BL1061 with inhibition constants of 0.096, 1.7, and 0.040 micromolar, respectively [7]. Structure-activity relationship analysis revealed that flexible side chain moieties in planktopeptins BL1125 and BL1061 contribute to selectivity for elastase over other proteolytic enzymes. These findings demonstrate the substrate's utility in differentiating subtle structural variations that influence inhibitor potency and selectivity.

Plant-derived elastase inhibitors have also been successfully identified through methoxysuccinyl-alanine-alanine-proline-valine-para-nitroaniline-based screening approaches. Ixorapeptide II from Ixora coccinea methanol extracts demonstrated elastase release inhibition with an inhibition constant of 5.6 micromolar, representing 73-fold enhanced potency compared to phenylmethylsulfonyl fluoride [7]. This peptide showed no cytotoxicity in cell viability assays, suggesting potential for therapeutic development as an anti-inflammatory agent.

The versatility of methoxysuccinyl-alanine-alanine-proline-valine-para-nitroaniline extends beyond simple inhibitor identification to mechanistic characterization of novel compounds. Screening programs have successfully differentiated competitive, non-competitive, and mixed-type inhibitors based on kinetic analysis with this substrate. For instance, baicalein isolated from natural sources demonstrated non-competitive inhibition with an inhibition constant of 3.53 micromolar, as validated through microscale thermophoresis and enzyme kinetic studies [9].

Validation of Non-Competitive Inhibition Mechanisms Through Kinetic Assays

Validation of non-competitive inhibition mechanisms represents a critical component in characterizing elastase inhibitors identified through high-throughput screening programs. Non-competitive inhibition occurs when inhibitor molecules bind to allosteric sites distinct from the substrate binding pocket, resulting in conformational changes that reduce enzymatic activity without preventing substrate binding [10] [11]. This mechanism differs fundamentally from competitive inhibition, where inhibitors directly compete with substrates for active site binding, and requires sophisticated kinetic analysis for proper characterization.

The theoretical framework for non-competitive inhibition analysis employs Michaelis-Menten kinetics with modified equations that account for inhibitor binding to both free enzyme and enzyme-substrate complexes. In pure non-competitive inhibition, the apparent Michaelis constant remains unchanged while maximum velocity decreases proportionally to inhibitor concentration [10] [12]. This contrasts with competitive inhibition, where apparent Michaelis constant increases while maximum velocity remains constant, and mixed inhibition, where both parameters are affected.

Experimental validation of non-competitive inhibition mechanisms requires systematic kinetic analysis using methoxysuccinyl-alanine-alanine-proline-valine-para-nitroaniline as substrate. Initial velocity measurements are conducted across multiple substrate concentrations in the presence and absence of varying inhibitor concentrations [13] [14]. The resulting data undergo global fitting to generalized mixed-model equations, where the binding of inhibitor to enzyme-substrate complexes is characterized by the parameter alpha multiplied by the inhibition constant. Alpha values significantly greater than unity indicate weak binding to enzyme-substrate complexes and preference for free enzyme, characteristic of competitive inhibition, while alpha values approaching unity suggest non-competitive behavior [15].

Lineweaver-Burk double reciprocal plots provide visual confirmation of inhibition mechanisms through characteristic line patterns. Non-competitive inhibitors generate parallel lines with identical slopes but different y-intercepts, reflecting unchanged apparent Michaelis constants but decreased maximum velocities [10] [16]. Competitive inhibitors produce intersecting lines that converge on the y-axis, while mixed inhibitors yield intersecting lines that converge at points not on either axis. These graphical analyses complement numerical parameter estimation and provide intuitive visualization of inhibition mechanisms.

Baicalein represents a well-characterized example of non-competitive elastase inhibition validated through comprehensive kinetic analysis. Enzyme kinetic studies using methoxysuccinyl-alanine-alanine-proline-valine-para-nitroaniline substrate demonstrated non-competitive inhibition of pancreatic elastase with an inhibition constant of 3.53 micromolar [9]. Microscale thermophoresis confirmed direct binding interaction between baicalein and elastase, while molecular docking studies revealed binding to a distinct allosteric site separate from the active site. Molecular dynamics simulations further validated the non-competitive mechanism by demonstrating conformational changes upon baicalein binding that affect catalytic efficiency without blocking substrate access.

The validation process requires careful attention to experimental design parameters that can influence kinetic measurements. Enzyme concentrations must be optimized to ensure initial velocity conditions throughout the measurement period, typically requiring enzyme concentrations well below Michaelis constant values [13] [14]. Substrate concentration ranges should span from approximately 0.2 to 5 times the Michaelis constant to provide adequate data coverage for parameter estimation. Inhibitor concentrations are typically tested across ranges encompassing 0.1 to 10 times the estimated inhibition constant to ensure sufficient dynamic range for accurate determination.

Temperature and pH stability represent crucial factors in non-competitive inhibition validation studies. Human neutrophil elastase demonstrates optimal activity at pH 8.0 and 37 degrees Celsius, conditions that must be maintained throughout kinetic measurements [17]. Buffer composition significantly influences kinetic parameters, with phosphate buffers at 0.04 to 0.20 molar concentration providing optimal conditions for different elastase isoforms. The presence of calcium and zinc ions may be required for certain elastase preparations, particularly recombinant enzymes expressed in bacterial systems [17].

Progress curve analysis provides an alternative approach to initial velocity measurements for validating non-competitive inhibition mechanisms. This methodology monitors product formation continuously over extended time periods, enabling detection of time-dependent inhibition phenomena that may complicate mechanistic interpretation [13]. The approach proved particularly valuable for characterizing EapH1 inhibition of human neutrophil elastase, where conventional steady-state analysis was complicated by time-dependent binding behavior. Global fitting of progress curves across multiple enzyme, substrate, and inhibitor concentrations yielded microscopic rate constants for inhibitor binding and dissociation, providing detailed mechanistic insights beyond simple inhibition constant determination.

Allosteric site identification through mutagenesis studies represents the definitive validation approach for non-competitive inhibition mechanisms. Site-directed mutagenesis of potential allosteric binding residues followed by kinetic analysis can confirm the importance of specific amino acids in inhibitor binding [13] [18]. For elastase inhibitors, mutagenesis studies have identified critical residues outside the active site that influence non-competitive inhibitor binding without affecting substrate catalysis. These studies provide direct evidence for allosteric binding sites and validate the non-competitive mechanism assignment.

Surface plasmon resonance analysis complements kinetic studies by providing direct measurement of inhibitor binding to elastase in the absence of substrate [13]. This technique enables determination of binding kinetics, equilibrium dissociation constants, and binding stoichiometry independent of enzymatic activity measurements. Real-time binding measurements can distinguish between single-step and multi-step binding mechanisms, providing additional mechanistic insights that inform kinetic model selection.

The integration of computational approaches with experimental validation has enhanced the characterization of non-competitive elastase inhibition mechanisms. Molecular docking studies identify potential allosteric binding sites and predict inhibitor binding modes, while molecular dynamics simulations examine conformational changes upon inhibitor binding [9] [19]. These computational predictions guide experimental validation studies and provide mechanistic explanations for observed kinetic behavior. The combination of experimental and computational approaches has proven particularly valuable for natural product inhibitors with complex structures and multiple potential binding modes.

Quality control measures are essential for reliable validation of non-competitive inhibition mechanisms. Enzyme preparation stability must be verified through activity measurements before and after kinetic experiments, with acceptable activity retention typically exceeding 90 percent over the experimental timeframe [14]. Substrate purity and stability require confirmation through high-performance liquid chromatography analysis, as degradation products can interfere with kinetic measurements. Inhibitor stock solution preparation requires careful attention to solvent compatibility, with dimethyl sulfoxide concentrations typically limited to 1 percent final concentration to avoid interference with enzyme activity [20] [21].

XLogP3

0.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

590.27002681 g/mol

Monoisotopic Mass

590.27002681 g/mol

Heavy Atom Count

42

Appearance

Assay:≥98%A crystalline solid

Sequence

AAPV

Wikipedia

1-(N-{1-Hydroxy-2-[(1-hydroxy-4-methoxy-4-oxobutylidene)amino]propylidene}alanyl)-N-[N-(4-nitrophenyl)valyl]pyrrolidine-2-carboximidic acid

Dates

Last modified: 08-15-2023

Explore Compound Types